molecular formula C17H17NO3 B3280419 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene CAS No. 71488-39-6

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No. B3280419
CAS RN: 71488-39-6
M. Wt: 283.32 g/mol
InChI Key: OBORWFOXJSEZOZ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene, also known as BBNE, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene acts as a photoaffinity probe, which means that it can be activated by light to form a covalent bond with its target protein. This allows researchers to selectively label and isolate specific proteins for further study. 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has been shown to bind to the transmembrane domain of GPCRs, which can provide valuable insights into their structure and function.
Biochemical and Physiological Effects:
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has been shown to have a minimal impact on cellular function and viability, making it a useful tool for studying biological processes without disrupting normal cellular activity. However, it is important to note that 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is a potentially hazardous chemical and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in lab experiments is its ability to selectively label and isolate specific proteins for further study. Additionally, 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has a high binding affinity for its target proteins, which allows for precise and accurate labeling. However, one limitation of using 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in scientific research. One potential application is in the study of GPCR signaling pathways, which play a crucial role in many physiological processes. Additionally, 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene could be used to investigate the role of specific proteins in disease states, such as cancer. Further research is needed to fully explore the potential applications of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in scientific research.
In conclusion, 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene is a valuable tool for investigating various biological processes, particularly in the study of GPCRs. Its unique structure and photoaffinity properties make it a useful tool for selectively labeling and isolating specific proteins for further study. However, its potential toxicity must be taken into consideration when using 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in lab experiments. Further research is needed to fully explore the potential applications of 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene in scientific research.

Scientific Research Applications

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene has been used in various scientific research studies to investigate biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has been shown to be a valuable tool for studying the function of G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.

properties

IUPAC Name

1-[(E)-2-nitrobut-1-enyl]-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-16(18(19)20)12-14-8-10-17(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORWFOXJSEZOZ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

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